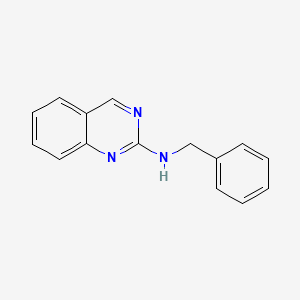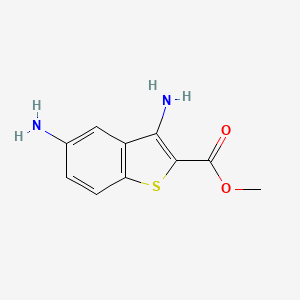![molecular formula C12H16ClN3O3 B7464807 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B7464807.png)
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide, also known as DMNQ, is a synthetic compound that has been widely used in scientific research due to its unique properties. DMNQ is a redox-active compound that can generate reactive oxygen species (ROS), which makes it a valuable tool for studying oxidative stress and related pathways.
Wirkmechanismus
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide generates ROS through a redox cycling mechanism that involves the transfer of electrons between 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide and cellular components such as NADH and NADPH. This leads to the production of superoxide anion, hydrogen peroxide, and other ROS, which can cause oxidative damage to cellular components such as DNA, proteins, and lipids.
Biochemical and Physiological Effects:
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide has been shown to induce a variety of biochemical and physiological effects, including mitochondrial dysfunction, activation of stress signaling pathways, and induction of apoptosis. 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide has also been shown to induce oxidative damage to cellular components, which can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide in lab experiments is its ability to generate ROS in a controlled manner, which allows for the study of oxidative stress and related pathways. However, 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide also has limitations, including its potential toxicity and the need for careful handling and disposal due to its reactive properties.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide, including the development of new derivatives with improved properties, the study of its effects on specific cell types and pathways, and the development of new therapeutic approaches based on its ability to induce oxidative stress and apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanisms underlying 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide-induced oxidative stress and its potential role in the development of various diseases.
Synthesemethoden
The synthesis of 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoyl chloride with N,N-dimethyl-1,3-propanediamine to yield 4-chloro-N,N-dimethyl-3-nitrobenzamide. This intermediate is then reacted with 1,3-dibromo-2-propanol to yield 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide has been used in a variety of scientific research applications, including studies on oxidative stress, mitochondrial dysfunction, and apoptosis. 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide has been shown to induce oxidative stress in a variety of cell types, including cancer cells, and has been used as a tool to study the role of ROS in cancer cell growth and survival.
Eigenschaften
IUPAC Name |
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3/c1-15(2)7-3-6-14-12(17)9-4-5-10(13)11(8-9)16(18)19/h4-5,8H,3,6-7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCCFFQHRWLVPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Chloro-4-methylphenyl)carbamoyl]-1-(4-chlorophenyl)-1-methylsulfonylurea](/img/structure/B7464726.png)

![1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid](/img/structure/B7464743.png)

![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid](/img/structure/B7464753.png)






![3-(4-Chlorophenyl)-11,12-difluoro-1,9-diazatetracyclo[7.6.1.04,16.010,15]hexadeca-2,4(16),10(15),11,13-pentaene](/img/structure/B7464788.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B7464800.png)
